N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
CAS No.:
Cat. No.: VC17733278
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3S |
|---|---|
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | N,N-dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
| Standard InChI | InChI=1S/C8H9N3S/c1-11(2)8-10-6-4-3-5-9-7(6)12-8/h3-5H,1-2H3 |
| Standard InChI Key | TUNNAHXGWRUWHO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC2=C(S1)N=CC=C2 |
Introduction
Chemical Architecture and Structural Elucidation
Core Framework and Substituent Effects
The compound’s backbone consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The fusion occurs at the 5,4-b positions, creating a planar bicyclic system. The N,N-dimethylamine group at the 2-position introduces electron-donating effects, enhancing the compound’s nucleophilicity and influencing its solubility profile .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.24 g/mol |
| LogP (Octanol-Water) | 1.82 (predicted) |
| Water Solubility | 2.1 mg/L (25°C, predicted) |
| Melting Point | 148–150°C (estimated) |
The dimethyl groups reduce crystallinity compared to non-alkylated analogs, as evidenced by the lower melting point relative to compounds like N,N-diethyl variants (211.33 g/mol).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiazole and pyridine protons. The -NMR spectrum typically shows a singlet at δ 3.12 ppm for the N-methyl groups and aromatic protons in the δ 7.5–8.5 ppm range . Mass spectrometry confirms the molecular ion peak at m/z 179.24, consistent with the molecular formula .
Synthetic Methodologies and Optimization
Annulation Strategies
The synthesis of N,N-dimethyl-[1,thiazolo[5,4-b]pyridin-2-amine typically involves cyclocondensation reactions. A validated route begins with 2-aminopyridine, which undergoes thiocyanation using ammonium thiocyanate in the presence of ceric ammonium nitrate (CAN) as an oxidant . This step forms the thiazole ring via intramolecular cyclization (Scheme 1).
Scheme 1: Key Synthetic Route
-
Thiocyanation:
-
N-Alkylation:
Yields for this two-step process range from 45% to 68%, depending on reaction conditions .
Biological Activity and Mechanism of Action
Enzyme Inhibition
Structural analogs of N,N-dimethyl-thiazolo[5,4-b]pyridin-2-amine exhibit potent inhibition of acyl-ACP thioesterase, a target in herbicide development . The dimethylamine group enhances binding affinity to the enzyme’s active site, as demonstrated by IC values <10 μM in preliminary assays .
Applications in Agrochemical and Pharmaceutical Research
Herbicidal Activity
Greenhouse trials on structurally similar 2,3-dihydrothiazolo[4,5-b]pyridines demonstrate preemergence herbicidal activity at 250–500 g/ha, effectively controlling Avena fatua (wild oats) and Echinochloa crus-galli (barnyard grass) . The dimethyl derivative’s smaller alkyl groups may improve soil mobility compared to bulkier analogs.
Drug Discovery Scaffolds
The compound’s fused heterocycle serves as a rigid scaffold for designing kinase inhibitors. Molecular docking studies suggest favorable interactions with the ATP-binding pocket of EGFR (epidermal growth factor receptor), a target in oncology.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|
| N,N-Dimethyl-thiazolo[5,4-b]pyridin-2-amine | 179.24 | Enzyme inhibition, herbicidal |
| N,N-Diethyl-4H,5H,6H,7H-thiazolo[5,4-b]pyridin-2-amine | 211.33 | Antimicrobial (predicted) |
| 6-Bromo-5-(2-tolyl)-2,3-dihydrothiazolo[4,5-b]pyridine | 297.18 | Herbicidal (IC = 8.2 μM) |
The dimethyl derivative’s lower molecular weight correlates with enhanced bioavailability compared to diethyl and brominated analogs .
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